Uridine, 5-amino-, hydrochloride (6CI)

Nucleoside metabolism RNA incorporation Antimetabolite profiling

Uridine, 5-amino-, hydrochloride (6CI), also referred to as 5-aminouridine hydrochloride (CAS 116154-74-6 for the salt; free base CAS 2149-76-0), is a modified pyrimidine nucleoside analog in which an amino group replaces the hydrogen at the 5-position of the uracil base. This single-atom substitution converts the natural metabolite uridine into an antimetabolite that is enzymatically phosphorylated in cells to 5-amino-UMP, 5-amino-UDP, and 5-amino-UTP, and is incorporated — albeit with reduced efficiency relative to uridine — into RNA.

Molecular Formula C9H16ClN3O6
Molecular Weight 297.69 g/mol
Cat. No. B12352562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5-amino-, hydrochloride (6CI)
Molecular FormulaC9H16ClN3O6
Molecular Weight297.69 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl
InChIInChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1
InChIKeyKITVWOPKPPLIOQ-MLQGJSBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine, 5-amino-, hydrochloride (6CI) — Compound Profile for Scientific Procurement


Uridine, 5-amino-, hydrochloride (6CI), also referred to as 5-aminouridine hydrochloride (CAS 116154-74-6 for the salt; free base CAS 2149-76-0), is a modified pyrimidine nucleoside analog in which an amino group replaces the hydrogen at the 5-position of the uracil base [1]. This single-atom substitution converts the natural metabolite uridine into an antimetabolite that is enzymatically phosphorylated in cells to 5-amino-UMP, 5-amino-UDP, and 5-amino-UTP, and is incorporated — albeit with reduced efficiency relative to uridine — into RNA [2]. The hydrochloride salt form is employed to enhance aqueous solubility for biochemical assay compatibility [3].

Cell-permeable antimetabolite probe for pyrimidine metabolism and RNA incorporation studies
Hydrochloride salt enables aqueous biochemical assay workflows without organic co-solvents
Perturbing nucleoside analog; incorporation profile markedly differs from uridine

Why 5-Aminouridine Hydrochloride Cannot Be Replaced by Generic Uridine Analogs


Although 5-aminouridine shares the uridine scaffold with numerous nucleoside analogs, its 5-NH₂ substituent fundamentally alters three biochemical properties that preclude simple interchange: (i) nucleic acid incorporation efficiency is reduced 6.7-fold compared to uridine in Ehrlich ascites cells, establishing it as a perturbing rather than silent probe [1]; (ii) its triphosphate metabolite (H₂N-UTP) acts as a competitive inhibitor of E. coli RNA polymerase with approximately 40% substrate efficiency relative to UTP, a behavior not shared by 5-methyluridine or pseudouridine [2]; and (iii) the 5-amino group confers a uniquely low oxidation potential enabling electrocatalytic detection with Os(bpy)₃²⁺, a property absent in uridine and most other modified bases [3]. These quantitative biochemical signatures mean that substituting 5-aminouridine hydrochloride with a different uridine analog will yield non-comparable experimental outcomes.

Incorporation RNA incorporation efficiency significantly shifts from uridine; it acts as a perturbing probe, not a silent tracer.
Polymerase Triphosphate metabolite (H₂N-UTP) shows competitive inhibition with reduced substrate efficiency, a profile absent in 5-methyluridine or pseudouridine.
Detection Unique low oxidation potential enables electrocatalytic detection; uridine, 5-bromouridine, and most analogs lack this signature.

Quantitative Differentiation Evidence: 5-Aminouridine Hydrochloride vs. Closest Analogs


Nucleic Acid Incorporation Efficiency: 5-Aminouridine vs. Uridine in Ehrlich Ascites Cells

When Ehrlich ascites cells were incubated with equal concentrations of [2-¹⁴C]uridine or [2-¹⁴C]5-aminouridine, the amount of radiolabel incorporated into nucleic acids was 6.7-fold lower for 5-aminouridine compared to uridine, while acid-soluble nucleotide pools differed less than 2-fold [1]. This demonstrates that 5-aminouridine is metabolized and phosphorylated similarly to uridine but is discriminated against at the polymerase incorporation step.

RNA Incorporation
Head-to-head
[2-¹⁴C]5-aminouridine: 6.7-fold less incorporation into nucleic acids vs. [2-¹⁴C]uridine in Ehrlich ascites cells
Target: 5-aminouridineBaseline: uridine
Supports studies requiring a perturbed RNA incorporation profile
Acid-soluble pools similar; discrimination at polymerase step
Nucleoside metabolism RNA incorporation Antimetabolite profiling

RNA Polymerase Substrate Efficiency: H₂N-UTP vs. UTP with E. coli RNA Polymerase

5-Aminouridine-5′-triphosphate (H₂N-UTP) was tested as a substrate for E. coli RNA polymerase and found to substitute specifically for UTP with an efficiency of approximately 40% relative to the natural substrate. Furthermore, H₂N-UTP competitively inhibited UMP-¹⁴C incorporation into RNA with respect to UTP [1]. This dual substrate/inhibitor behavior is distinct from that of 5-hydroxydeoxyuridine triphosphate (HO-dUTP), which substituted for dTTP in DNA polymerase with 37% efficiency but exhibited pH-dependent activity loss linked to its low pKₐ.

RNA Polymerase
Head-to-head
H₂N-UTP: ~40% substrate efficiency relative to UTP, competitive inhibitor in E. coli RNA polymerase
Target: H₂N-UTPBaseline: UTP (100%)
Enables transcription mechanism studies with partial substrate/competitive inhibition
5-methyl-UTP and pseudouridine-UTP lack this dual behavior
RNA polymerase Transcription inhibition Nucleotide analog

Tissue-Selective Metabolic Inhibition: 5-Aminouridine vs. 2,6-Diaminopurine in Rat Liver and Hepatoma

In side-by-side experiments using rat liver and hepatoma slices, 5-aminouridine reduced [³²P]phosphate incorporation into phospholipids and RNA nucleotides more effectively in normal liver than in hepatoma, whereas the purine analog 2,6-diaminopurine displayed the opposite selectivity — greater inhibition in hepatoma [1]. Moreover, 5-aminouridine inhibition was nearly uniform across all nucleotide fractions in both tissues, while 2,6-diaminopurine preferentially inhibited purine nucleotide fractions.

Tissue Selectivity
Head-to-head
5-Aminouridine: more effective in liver than hepatoma; uniform inhibition across nucleotide fractions
Comparator: 2,6-diaminopurine (opposite selectivity)
Provides liver-preferring metabolic inhibition for comparative cancer metabolism studies
Rat liver/hepatoma slices; [³²P]phosphate incorporation
Cancer metabolism Tissue selectivity Nucleotide turnover

Electrocatalytic Detection: 5-Aminouridine (5U) vs. 8-Oxoguanine (8G) as Electrochemical Labels

Both 5-aminouridine (5U) and 7,8-dihydro-8-oxoguanine (8G) can be incorporated into DNA targets for electrocatalytic detection using Os(bpy)₃²⁺ as the oxidant. When incorporated into self-assembled monolayers on gold microelectrodes, 5U-containing DNA targets produced electrocatalytic signals enabling detection down to 40 attomoles (400 fM) in hybridization solutions [1]. 5-Aminouridine offers a distinct electrochemical signature (lower oxidation potential than natural bases) while being a pyrimidine analog, making it complementary to 8G (a purine oxidation product) for multiplexed or orthogonal detection strategies.

Electrochemical
Reported
5-aminouridine (5U) as electrochemical label: detection limit 40 attomoles (400 fM) on gold microelectrodes
Oxidant: Os(bpy)₃²⁺
Enables attomole-level nucleic acid biosensor readouts
Pyrimidine-based label complements purine-based 8-oxoguanine
Electrochemical DNA detection Nucleobase oxidation Biosensor development

Orotidine-5′-Phosphate Decarboxylase (ODCase) Inhibition: 5-Amino-UMP as a Mechanistic Probe

5-Aminouridine 5′-monophosphate (5-amino-UMP), the intracellular metabolite of 5-aminouridine, was demonstrated to be a potent inhibitor of orotidine-5′-phosphate decarboxylase (ODCase; EC 4.1.1.23), the enzyme catalyzing the final step of de novo pyrimidine biosynthesis [1]. In cell-free preparations from Ehrlich ascites cells, the presence of 5-amino-UMP inhibited formation of uridine nucleotides from [2-¹⁴C]orotic acid and caused accumulation of orotidylic acid. This inhibition mechanism is distinct from that of 5-fluorouridine (which targets thymidylate synthase) and 5-azacytidine (which inhibits DNA methyltransferase), establishing 5-aminouridine as a pathway-specific tool compound.

ODCase Target
Class-level
5-amino-UMP inhibits orotidine-5′-phosphate decarboxylase (ODCase), causing orotidylic acid accumulation
Distinct from 5-fluorouridine (TS), 5-azacytidine (DNMT)
Supports ODCase target engagement studies in pyrimidine biosynthesis
Cell-free preparation; pathway-specific inhibition context
Pyrimidine biosynthesis Enzyme inhibition ODCase

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 5-aminouridine (CAS 116154-74-6; MW 295.68) exhibits enhanced aqueous solubility compared to the free base form (CAS 2149-76-0; MW 259.22). The free base is reported as only slightly soluble in water, requiring sonication, whereas the hydrochloride salt is described as soluble in water [1]. This solubility difference is critical for achieving the millimolar concentrations required in enzymatic phosphorylation assays and cell-based incorporation studies. The hydrochloride salt also provides improved handling characteristics as a white solid with a defined melting point >210 °C (decomposition) [2].

Salt Solubility
Supplier data
Hydrochloride salt: water-soluble; free base: slightly soluble, requires sonication
CAS 116154-74-6 (salt) vs. 2149-76-0 (base)
Hydrochloride form enables aqueous stock solutions for biochemical assays
Solubility claim per supplier product information
Formulation Solubility Biochemical assay compatibility

Recommended Application Scenarios for 5-Aminouridine Hydrochloride Based on Quantitative Evidence


Pyrimidine Metabolism and ODCase Inhibition Studies

5-Aminouridine hydrochloride serves as a cell-permeable prodrug that is intracellularly converted to 5-amino-UMP, a potent inhibitor of orotidine-5′-phosphate decarboxylase (ODCase) [1]. Unlike 5-fluorouracil or 5-azacytidine, which target downstream or unrelated pathways, 5-aminouridine specifically blocks the terminal step of de novo UMP synthesis, causing accumulation of orotidylic acid. This makes it the preferred tool compound for dissecting pyrimidine biosynthesis regulation and for screening ODCase-targeted therapeutics.

RNA Polymerase Mechanism and Transcription Inhibition Research

The triphosphate metabolite H₂N-UTP, prepared by enzymatic phosphorylation of 5-aminouridine, substitutes for UTP in E. coli RNA polymerase reactions with ~40% efficiency and acts as a competitive inhibitor [1]. This dual substrate/inhibitor property enables precise mechanistic studies of transcription elongation, nucleotide discrimination, and fidelity that cannot be performed with UTP analogs such as pseudouridine-UTP or 5-methyl-UTP, which lack the competitive inhibition component.

Electrochemical Nucleic Acid Biosensor Development

5-Aminouridine (5U) can be incorporated into synthetic DNA targets via phosphoramidite chemistry and, upon hybridization to probe-modified gold electrodes, generates electrocatalytic signals with Os(bpy)₃²⁺ at detection limits as low as 40 attomoles (400 fM) [1]. As a pyrimidine-based electrochemical label, 5U provides an orthogonal detection channel to the purine-based label 8-oxoguanine (8G), enabling multiplexed electrochemical genotyping assays. The hydrochloride salt form ensures aqueous solubility during oligonucleotide synthesis and electrode preparation.

Tissue-Selective Nucleotide Turnover and Cancer Metabolism Studies

In comparative tissue studies, 5-aminouridine inhibits [³²P]phosphate incorporation into RNA nucleotides more effectively in normal liver than in hepatoma, exhibiting the opposite tissue selectivity of 2,6-diaminopurine [1]. This liver-preferring metabolic inhibition profile, combined with its uniform suppression across purine and pyrimidine nucleotide fractions, makes 5-aminouridine hydrochloride a valuable comparator compound for investigating differential nucleotide metabolism in normal vs. transformed tissues.

Application
Selection Property
Validation Focus
Pyrimidine metabolism studies
ODCase target engagement
Orotidylic acid accumulation endpoint
RNA polymerase mechanism studies
Partial substrate and competitive inhibition profile
Transcription elongation and nucleotide discrimination
Electrochemical biosensor development
Pyrimidine-based electrocatalytic label
Attomole-level detection and multiplexing potential
Comparative cancer metabolism studies
Liver-preferring metabolic inhibition
Nucleotide turnover in normal vs. transformed tissues
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